5-bromo-2-chloro-N-(pyridin-4-yl)benzamide
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Overview
Description
5-Bromo-2-chloro-N-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a pyridine ring attached to the amide group
Mechanism of Action
Target of Action
Similar compounds have been found to target cyclin-dependent kinases (cdks), specifically cdk4 and cdk6 . CDKs play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest, making them a potential target for anticancer therapies .
Mode of Action
Similar compounds that target cdks typically function by binding to the atp-binding pocket of these kinases, inhibiting their activity and leading to cell cycle arrest .
Biochemical Pathways
This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Similar compounds are typically well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, which is crucial for its efficacy.
Result of Action
Compounds that inhibit cdks can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . This can result in the reduction of tumor growth and potentially the regression of the tumor.
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
It is speculated that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Transport and Distribution
It is speculated that it may interact with certain transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is hypothesized that it may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(pyridin-4-yl)benzamide typically involves the following steps:
Bromination and Chlorination: The starting material, 2-chlorobenzamide, undergoes bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position of the benzene ring.
Coupling Reaction: The brominated product is then subjected to a coupling reaction with 4-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzamide derivative.
Scientific Research Applications
5-Bromo-2-chloro-N-(pyridin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool compound in biological studies to investigate the function of various proteins and pathways.
Chemical Biology: The compound is used in chemical biology to study the interactions between small molecules and biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the benzamide group.
2-Chloro-5-bromobenzamide: Similar but does not have the pyridine ring.
N-(4-Pyridyl)benzamide: Lacks the bromine and chlorine atoms.
Uniqueness
5-Bromo-2-chloro-N-(pyridin-4-yl)benzamide is unique due to the presence of both bromine and chlorine atoms, along with the pyridine ring and benzamide group. This combination of functional groups imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
5-bromo-2-chloro-N-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O/c13-8-1-2-11(14)10(7-8)12(17)16-9-3-5-15-6-4-9/h1-7H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKPXAAPQMQHEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NC2=CC=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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